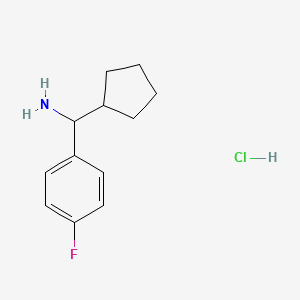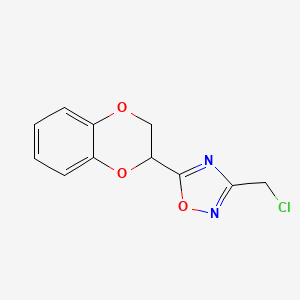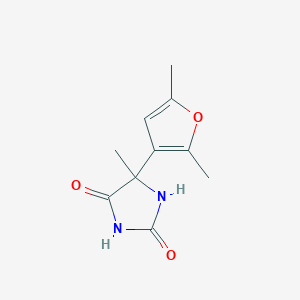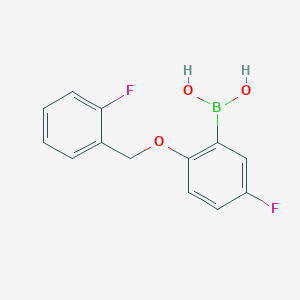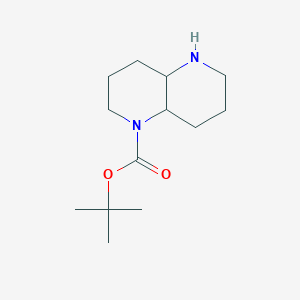![molecular formula C14H19Cl2NO B1438150 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine CAS No. 946680-42-8](/img/structure/B1438150.png)
3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine
Descripción general
Descripción
“3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine” is a chemical compound with the molecular formula C14H19Cl2NO and a molecular weight of 288.22 . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=CC(=C(C(=C1Cl)C)Cl)OCC2CCCNC2 . This indicates that the molecule consists of a piperidine ring attached to a dichloro-dimethylphenyl group via a methylene bridge .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely unknown due to the lack of available data .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidine derivatives have been extensively explored for their medicinal properties, particularly as anticonvulsant agents. Żesławska et al. (2020) investigated aminoalkanol derivatives, focusing on the impact of the methyl substituent and N-oxide formation on molecular geometry and intermolecular interactions. Their findings suggest that modifications in the piperidine ring, such as those in "3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine," could influence drug efficacy and stability, making it a candidate for anticonvulsant drug development (Żesławska et al., 2020).
Antioxidant Properties
The antioxidant potential of piperidine derivatives has also been examined. Dineshkumar and Parthiban (2022) synthesized a molecule with structural similarities, highlighting its effective antioxidant activity. This suggests that "this compound" could possess antioxidant properties, making it of interest for research into oxidative stress-related diseases (Dineshkumar & Parthiban, 2022).
Pesticide Development
The development of potential pesticides is another area of application. Olszewska et al. (2011) characterized N-derivatives of a closely related compound, emphasizing the potential of such derivatives in creating effective pesticides. This suggests a possible agricultural application for "this compound" in pest management strategies (Olszewska, Tarasiuk, & Pikus, 2011).
Corrosion Inhibition
The compound's analogs have shown promise as corrosion inhibitors, indicating a potential application in protecting metals from corrosion. Sankarapapavinasam et al. (1991) studied the effect of piperidine and its derivatives on the corrosion of copper, suggesting that modifications in the piperidine structure could enhance corrosion inhibition efficiency, a property that might extend to "this compound" (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).
Conformational Analysis
Conformational studies on piperidine derivatives, like those conducted by Kumaran et al. (1999), offer insights into the structural dynamics of such compounds. Understanding the conformational preferences and stability of "this compound" could be crucial for its application in drug design and material science (Kumaran et al., 1999).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2,4-dichloro-3,5-dimethylphenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c1-9-6-12(14(16)10(2)13(9)15)18-8-11-4-3-5-17-7-11/h6,11,17H,3-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCNFAPYQMLHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)OCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


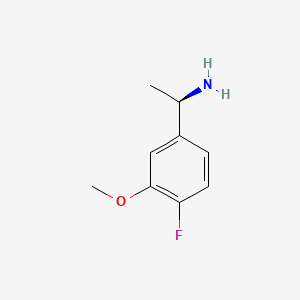
![{3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine](/img/structure/B1438072.png)
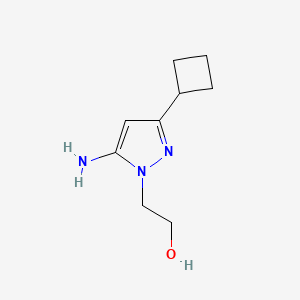
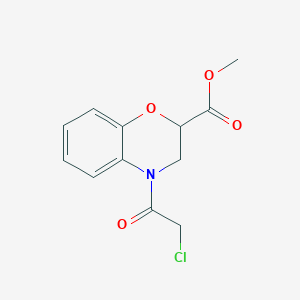
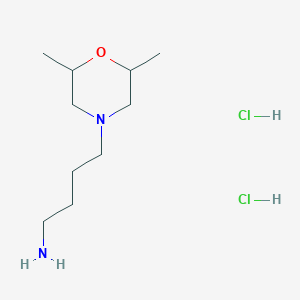
![6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1438080.png)

